Piperidine

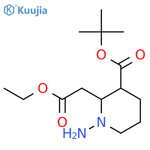

Piperidines are a class of heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. These molecules exhibit a wide range of biological activities and are of significant interest in pharmaceutical and chemical research due to their potential as drug leads and functional materials. Piperidines can be found in various natural products, such as alkaloids from plants, and are also synthesized for use in organic synthesis, polymer science, and material engineering.

Structurally, piperidine features a nitrogen atom adjacent to three carbon atoms within the ring, creating a cyclic amine. This basic structure allows for diverse functionalization, making piperidines versatile building blocks for synthesizing complex molecules. They are commonly used as precursors in the preparation of other heterocycles and pharmaceuticals due to their unique reactivity.

In drug development, piperidines often act as scaffolds that can be easily modified to enhance their potency, selectivity, or pharmacokinetic properties. For instance, they have been utilized in the design of antihistamines, antipsychotics, and analgesics. Additionally, certain piperidine derivatives possess antimicrobial, antioxidant, and anti-inflammatory activities, making them valuable candidates for further biological evaluation.

Overall, piperidines represent a chemically rich family with broad applications across multiple scientific fields, driven by their structural diversity and functional reactivity.

- Acidi piperidinocarbossilici e derivati

- Fenilpiperidine

- N-acilpiperidini

- Benzilpiperidini

- Aminopiperidini

- Piperidinoni

- piperidinasolfonamidi

- Piperidine

- Acidi piperidinocarbossilici

- Nitrosopiperidini

- Piperidinedioni

- Fentanili

- 3-benzilpiperidina

- N-benzilpiperidini

- Piperidinocarbossamidi

- 2-benzilopiperidini

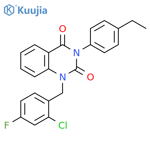

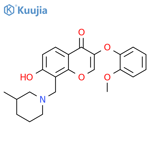

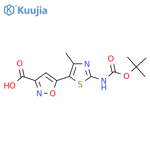

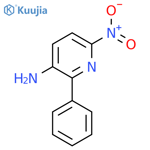

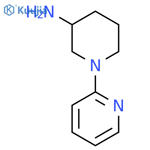

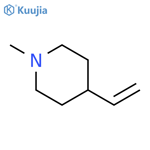

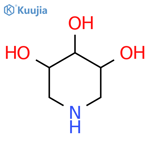

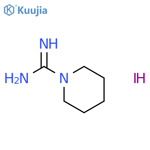

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

4-ethenyl-1-methylpiperidine | 101251-94-9 | C8H15N |

|

Piperidine-3,4,5-triol | 13042-55-2 | C5H11NO3 |

|

Piperidine-1-carboximidamide Hydroiodide | 102392-91-6 | C6H14IN3 |

|

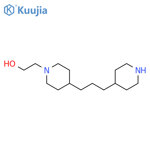

1-N-(2-Hydroxyethyl)-4’-piperidyll-3-(4’-piperidyl)propane | 14712-23-3 | C15H30N2O |

|

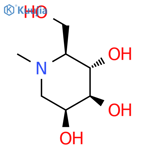

3,4,5-Piperidinetriol,2-(hydroxymethyl)-1-methyl-, (2S,3S,4S,5S)- | 117821-08-6 | C7H15NO4 |

|

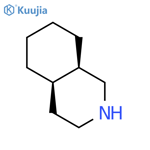

(4aR,8aR)-Decahydroisoquinoline | 2744-08-3 | C9H17N |

|

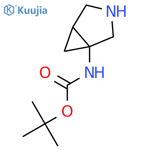

tert-butyl N-(3-azabicyclo[3.1.0]hexan-1-yl)carbamate | 204991-14-0 | C10H18N2O2 |

|

1-Aminoethylpiperidine | 213757-49-4 | C7H16N2 |

|

2-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester | 215306-00-6 | C14H26N2O4 |

|

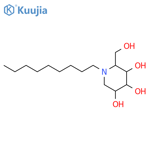

N-(n-Nonyl)deoxygalactonojirimycin | 223771-83-3 | C15H31NO4 |

Letteratura correlata

-

1. Caper tea

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

Fornitori consigliati

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati